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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of naringin, a
flavonoid of significant interest for its diverse pharmacological properties. It details various
extraction methodologies, from conventional to modern techniques, and presents quantitative
data to inform extraction strategies. This document is intended to serve as a practical resource
for researchers and professionals involved in the isolation and development of naringin-based
therapeutics.

Natural Sources of Naringin

Naringin is a flavanone-7-O-glycoside predominantly found in citrus fruits, where it contributes
to their characteristic bitter taste[1]. The concentration of naringin varies significantly depending
on the fruit species, variety, part of the fruit, and maturity.

Primary Citrus Sources

The most abundant natural sources of naringin are citrus fruits, particularly those of the Citrus
genus. Grapefruit (Citrus paradisi), pomelo (Citrus maxima), and sour orange (Citrus
aurantium) are exceptionally rich in this compound[2][3]. The peels, especially the albedo (the
white, spongy inner layer) and pith, contain the highest concentrations of naringin compared to
the juice or seeds[4].

Other Natural Sources
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While citrus fruits are the primary source, naringin is also found in smaller quantities in other
plants, including:

Tomatoes

Greek oregano

Water mint

Beans

Tart cherries

Quantitative Distribution of Naringin

The following table summarizes the naringin content in various natural sources, providing a
comparative view for selecting optimal starting materials for extraction.
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Natural Source Part of the Plant Naringin Content Reference
Grapefruit (Citrus

o Peel 14.40 mg/g
paradisi)
Grapefruit (Citrus

o Peel 2300 pg/mL
paradisi)
Grapefruit (Citrus

o Albedo 940.26 mg/100g DW
paradisi)
Grapefruit (Citrus )

o Juice ~400 mg/L
paradisi)
Grapefruit (Citrus

o Seeds 200 pg/mL
paradisi)
Pomelo (Citrus

) Peel 3910 pg/mL
maxima)
Pomelo (Citrus )
] Juice 220 pg/mL

maxima)
Sour Orange (Citrus

) Peel 2.11%
aurantium)
Sour Orange (Citrus

) Flower (Ovary) 9.036 pg/mL
aurantium)
Sweet Orange (Citrus

) ) Peel -
sinensis)
Mandarin (Citrus
. Peel 0.65 mg/g

reticulata)
Lime (Citrus )

o Skin 517.2 pg/mL
aurantiifolia)
Lime (Citrus )

- Juice 98 pg/mL
aurantiifolia)
Lime (Citrus

L Seed 29.2 pg/mL
aurantiifolia)
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Extraction of Naringin

The extraction of naringin from its natural sources is a critical step in its isolation and
purification. Various methods have been developed, ranging from traditional solvent-based
techniques to more advanced, environmentally friendly approaches. The choice of extraction
method depends on factors such as desired yield, purity, cost, and environmental
considerations.

Conventional Extraction Methods

This is a simple and widely used method involving the soaking of the plant material in a
suitable solvent to dissolve the target compounds.

Experimental Protocol:

o Sample Preparation: The citrus peel (fresh or dried) is ground into a fine powder to increase
the surface area for extraction.

o Maceration: A known weight of the powdered peel is placed in a sealed container with a
specific volume of solvent (e.g., ethanol, methanol).

 Incubation: The mixture is left to stand for a specified period (e.g., 24-72 hours) at room
temperature, with occasional agitation.

« Filtration: The mixture is filtered to separate the solid residue from the liquid extract.

e Solvent Evaporation: The solvent is evaporated from the extract, typically under reduced
pressure using a rotary evaporator, to yield the crude naringin extract.

Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency
than simple maceration.

Experimental Protocol:
o Sample Preparation: Dried and powdered citrus peel is placed in a porous thimble.

o Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus,
which is connected to a flask containing the extraction solvent and a condenser.
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o Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the
condenser, where it cools and drips back onto the sample in the thimble. The extraction
chamber fills with the solvent until it reaches the level of the siphon arm, at which point the
solvent and dissolved compounds are siphoned back into the boiling flask. This process is
repeated for several cycles.

o Solvent Evaporation: After extraction, the solvent is evaporated from the flask to obtain the
crude naringin extract.

Modern Extraction Methods

UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting
cell walls and improving solvent penetration.

Experimental Protocol:
o Sample Preparation: Powdered citrus peel is suspended in the extraction solvent in a vessel.

e Sonication: An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture. Key
parameters to control are frequency, power, temperature, and sonication time.

« Filtration and Solvent Evaporation: The subsequent steps are similar to conventional solvent
extraction.

MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction
process.

Experimental Protocol:

o Sample Preparation: Powdered citrus peel is mixed with the extraction solvent in a
microwave-transparent vessel.

o Microwave Irradiation: The vessel is placed in a microwave extractor, and microwave power
and extraction time are set. The temperature and pressure inside the vessel can be
monitored and controlled.

o Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.
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» Solvent Evaporation: The solvent is removed to yield the crude extract.

SFE uses a supercritical fluid, most commonly carbon dioxide (CO3), as the extraction solvent.
By manipulating temperature and pressure, the solvating power of the supercritical fluid can be
precisely controlled.

Experimental Protocol:
o Sample Preparation: Dried and ground citrus peel is packed into an extraction vessel.

o Extraction: Supercritical COz, often with a co-solvent like ethanol to increase polarity, is
pumped through the vessel. The temperature and pressure are maintained at specific levels
to achieve the desired extraction conditions.

e Separation: The extract-laden supercritical fluid flows into a separator where the pressure
and/or temperature are changed, causing the naringin to precipitate out, while the CO2 can
be recycled.

Comparison of Extraction Methods and Yields

The efficiency of naringin extraction is highly dependent on the chosen method and the specific
parameters employed. The following table summarizes a comparison of different extraction
techniques and their reported yields.
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Extraction Plant Key Naringin
. Solvent ] Reference
Method Material Parameters  Yield
Hot Ethanol Citrus 60°C, 27 491 +0.013
) ] 80% Ethanol )
Extraction maxima peels minutes mg/mL
_ 65.5°C, 29.98
Ultrasound- Citrus )
) ) ) Ethanol min, 25.88 2.021 mg/g
Assisted sinensis peel
mL/g
Supercritical Grapefruit CO2z with 50°C, 41.4
] 0.2 mg/g
CO2 seeds 20% ethanol MPa, 40 min
Ultrasound- Ripe pomelo 0.04 MHz, 30
, - _ 2.20%

Assisted peels min

Betaine/ethan
Deep . _

) ediol (1:4) 60°C, 30 min, 83.98 +1.92

Eutectic - ]

with 40% 1:100 g/mL mg/g
Solvent

water

Purification of Naringin

The crude extract obtained from any of the above methods typically contains a mixture of

compounds. Further purification is necessary to isolate naringin in a high-purity form. Common

purification techniques include:

e Recrystallization: The crude extract is dissolved in a suitable solvent and then allowed to

crystallize, often by cooling or by the addition of an anti-solvent.

e Column Chromatography: The crude extract is passed through a column packed with a

stationary phase (e.qg., silica gel, macroporous resin), and a mobile phase is used to

separate the components based on their differential adsorption.

» Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-

resolution separation and is used to obtain highly pure naringin.

Visualizing Key Processes
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Naringin Biosynthesis Pathway

Naringin is synthesized in plants through the phenylpropanoid pathway. The following diagram
illustrates the key enzymatic steps leading to the formation of naringin.

Click to download full resolution via product page

Caption: Biosynthesis pathway of naringin from L-phenylalanine.

General Experimental Workflow for Naringin Extraction
and Purification

The following diagram outlines a typical workflow for the extraction and purification of naringin

from citrus peels.
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Caption: General workflow for naringin extraction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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